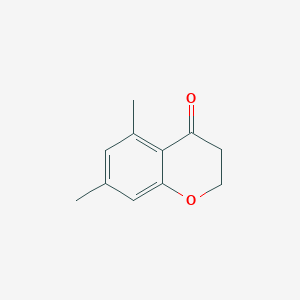

5,7-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Chemical Rearrangement and Synthesis

5,7-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one is involved in various chemical synthesis processes. For example, a novel rearrangement of this compound has been observed during dehydrogenation with DDQ, leading to the production of pyranocoumarins (Ahluwalia, Arora, Mukherjee, & Mukherjee, 1986). Additionally, it plays a role in the synthesis of the mangostins, a group of natural compounds with various biological activities (Lee, 1982).

Antihypertensive Activity

Several studies have explored the antihypertensive properties of derivatives of this compound. A series of novel substituted trans-4-amino derivatives were prepared and tested for their antihypertensive activity in hypertensive rats, showing significant blood pressure lowering activity (Evans et al., 1984). This antihypertensive effect was further enhanced by specific substitutions at the 6 and 7 positions of the molecule (Evans et al., 1983).

Potassium Channel Activation

Research has also shown that this compound derivatives can act as potassium channel openers. A study exploring a series of 4-arylthiourea-substituted derivatives found that certain molecules significantly inhibited the insulin secretion process by activating pancreatic K(ATP) channels (Florence et al., 2009).

Crystallographic Studies

Crystallographic studies have been conducted on derivatives of this compound, which have led to a better understanding of their structural properties and potential as inhibitors of certain enzymes. For instance, the crystal structure of a potent inhibitor of rat heart cytosolic cyclic nucleotide phosphodiesterases was determined, providing insights into its inhibitory mechanism (Stomberg, Langer, & Hauteville, 2002).

Biotransformation Studies

The compound has also been the subject of biotransformation studies, which are crucial for understanding its metabolic fate and potential therapeutic applications. For example, an in vitro study investigated the metabolism of a potent lipid peroxidation inhibitor and scavenger of nitric oxide and peroxynitrite species, which is currently in phase II trials for antitumoral therapy (Yenes, Commandeur, Vermeulen, & Messeguer, 2004).

Zukünftige Richtungen

The future directions for “5,7-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one” could involve further exploration of its potential cytotoxic activity against cancer cell lines . Additionally, more research could be done to fully understand its synthesis, chemical reactions, and physical and chemical properties.

Eigenschaften

IUPAC Name |

5,7-dimethyl-2,3-dihydrochromen-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c1-7-5-8(2)11-9(12)3-4-13-10(11)6-7/h5-6H,3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIBUSJIRWIYZIY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=O)CCOC2=C1)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,5-dimethylphenyl)-2-[(4-oxo-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2993607.png)

![N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-sulfonamide](/img/structure/B2993620.png)

![6-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)hexanamide](/img/structure/B2993623.png)

![1-(Azepan-1-yl)-2-[4-[[6-(dimethylamino)pyrimidin-4-yl]amino]piperidin-1-yl]ethanone](/img/structure/B2993624.png)

![3-({(E)-[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylidene}amino)propan-1-ol](/img/structure/B2993626.png)